molecular formula C12H18N2O B13176250 N-[3-(Aminomethyl)phenyl]-2-methylbutanamide

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide

Cat. No.: B13176250
M. Wt: 206.28 g/mol
InChI Key: XCJGXWRVOSGDDO-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is an organic compound with the molecular formula C12H17NO It is a derivative of butanamide, featuring an aminomethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide typically involves the reaction of 3-(aminomethyl)phenylboronic acid with 2-methylbutanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Aminomethyl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially modulating their activity. The phenyl ring may also participate in π-π interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]methanesulfonamide hydrochloride
  • N-[3-(Aminomethyl)phenyl]methylacetamidine
  • N-[3-(Aminomethyl)phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine

Uniqueness

N-[3-(Aminomethyl)phenyl]-2-methylbutanamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a 2-methylbutanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methylbutanamide

InChI

InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)

InChI Key

XCJGXWRVOSGDDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)CN

Origin of Product

United States

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